2,5-Difluorophenylacetic acid

Catalog No.
S708368
CAS No.
85068-27-5
M.F
C8H6F2O2
M. Wt
172.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluorophenylacetic acid

CAS Number

85068-27-5

Product Name

2,5-Difluorophenylacetic acid

IUPAC Name

2-(2,5-difluorophenyl)acetic acid

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C8H6F2O2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

FKCRTRYQHZHXES-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)CC(=O)O)F

Synonyms

2-(2,5-Difluorophenyl)acetic Acid

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)O)F

Synthesis

,5-Difluorophenylacetic acid can be synthesized through various methods, including:

  • The reaction of 2,5-difluorobenzyl chloride with sodium cyanide, followed by hydrolysis. Source: )
  • The oxidation of 2,5-difluorotoluene with potassium permanganate. Source: )

Applications in Scientific Research

,5-Difluorophenylacetic acid has been used as a building block in the synthesis of various organic compounds, including:

  • Pharmaceuticals: It has been used as a precursor in the synthesis of potential anticonvulsant and anti-inflammatory agents. Source)
  • Agrochemicals: It has been used as a starting material for the synthesis of herbicides. Source: )
  • Liquid crystals: It has been used as a component in the synthesis of liquid crystals. Source: )

2,5-Difluorophenylacetic acid is an aromatic compound characterized by the presence of two fluorine atoms at the 2 and 5 positions of a phenyl ring, attached to an acetic acid moiety. Its chemical formula is C8H6F2O2C_8H_6F_2O_2 and it has a molecular weight of 174.13 g/mol. The compound is known for its potential applications in pharmaceuticals and organic synthesis due to the unique properties imparted by the fluorine substituents, including increased lipophilicity and metabolic stability .

Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles, leading to various derivatives.

These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound's structure to enhance its properties or biological activity .

Research indicates that 2,5-difluorophenylacetic acid exhibits anti-inflammatory and analgesic properties. It has been studied for its potential effects on pain pathways and inflammatory responses. The presence of fluorine atoms may enhance its interaction with biological targets, making it a candidate for further pharmacological studies .

Several methods exist for synthesizing 2,5-difluorophenylacetic acid:

  • Fluorination of Phenylacetic Acid: This method involves selective fluorination using fluorinating agents such as sulfur tetrafluoride or other electrophilic fluorinating agents.
  • Starting from 2,5-Difluorobenzaldehyde: This approach typically involves a series of reactions including oxidation and subsequent carboxylation.
  • Decarboxylation Reactions: Utilizing precursors that can undergo decarboxylation under specific conditions may also yield this compound.

These methods highlight the versatility of synthetic routes available for producing 2,5-difluorophenylacetic acid .

The applications of 2,5-difluorophenylacetic acid are diverse:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various drugs.
  • Agricultural Chemistry: Potential use in developing agrochemicals.
  • Material Science: Used in creating fluorinated polymers and materials due to its unique chemical properties.

Its ability to modify biological activity makes it particularly valuable in drug design and development .

Studies on 2,5-difluorophenylacetic acid's interactions focus on its binding affinity to various biological targets. Research has shown that the compound can interact with pain receptors and enzymes involved in inflammatory pathways. These interactions may lead to significant therapeutic effects, warranting further investigation into its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 2,5-difluorophenylacetic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Phenylacetic AcidNo fluorine substituentsLess lipophilic than difluorinated variant
α,α-Difluorophenylacetic AcidFluorine at α positionDifferent reactivity profile
2-Fluorophenylacetic AcidOne fluorine substituentLower metabolic stability

The presence of multiple fluorine atoms in 2,5-difluorophenylacetic acid enhances its lipophilicity and alters its reactivity compared to these similar compounds, making it unique in terms of potential applications in medicinal chemistry .

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

85068-27-5

Wikipedia

2,5-Difluorophenylacetic acid

Dates

Modify: 2023-08-15

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